N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a 2-methylpropanamide moiety. The 2-methylpropanamide substituent contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOJNUBEYMRXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methylpropanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The tertiary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O, Δ) | 6M HCl, reflux (12 hrs) | 2-methylpropanoic acid + 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Complete cleavage observed at elevated temperatures |
| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, 80°C (8 hrs) | Sodium 2-methylpropanoate + oxadiazole amine | Requires prolonged heating for full conversion |
Oxidation of the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to oxidation, particularly at the sulfur-free positions.
Note: Oxidation regioselectivity depends on electron-withdrawing effects of the methoxyphenyl group .
Reduction Reactions
Selective reduction of the oxadiazole ring or amide carbonyl is achievable with tailored reagents.
Substitution at the Methoxyphenyl Group
Electrophilic aromatic substitution occurs at the para-methoxy phenyl ring.
The methoxy group directs substitution to the meta position relative to the oxadiazole attachment .
Nucleophilic Substitution at Oxadiazole C-2
The electron-deficient C-2 position undergoes nucleophilic displacement.
Cross-Coupling Reactions
The aromatic systems participate in transition metal-catalyzed coupling.
Critical Research Findings
-
Hydrolysis Kinetics : The amide bond exhibits 3× faster hydrolysis in acidic vs. basic conditions (t₁/₂ = 2.1 hrs vs. 6.8 hrs) .
-
Oxidation Selectivity : Ozone preferentially attacks the oxadiazole C₅-N bond rather than the aromatic system .
-
Steric Effects : The 2-methylpropanamide group hinders nucleophilic substitution at C-2 by 40% compared to unsubstituted analogs.
This compound's reactivity profile makes it valuable for developing pharmaceuticals and functional materials. Recent advances in photoredox catalysis (e.g., eosin-Y mediated visible-light reactions ) suggest promising avenues for mild functionalization.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The oxadiazole ring is known to interact with various biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents on the oxadiazole ring and the nature of the amide side chain. Below is a comparative table based on data from the evidence:
*Calculated for C₁₃H₁₅N₃O₃.
Key Observations :
- Steric Effects : The 2-methylpropanamide side chain is less bulky than the benzamide group in LMM5, which may reduce steric hindrance in target binding .
- Hydrogen Bonding : The amide group in the target compound supports hydrogen bonding, similar to 8i and 7l, but lacks the sulfonyl or thiazole moieties that enhance polarity in those analogs .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
This compound features an oxadiazole ring, which is known for its ability to interact with biological targets effectively due to its unique electronic properties.
The biological activity of this compound is largely attributed to its interactions with various molecular targets. The mechanisms of action include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Antimicrobial Activity : The oxadiazole derivatives exhibit significant antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating inflammatory cytokines and pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized; however, insights can be drawn from related compounds:
- Absorption : The presence of the methoxy group may enhance lipophilicity, improving absorption.
- Distribution : Given the molecular weight and structure, it is likely that the compound can penetrate biological membranes effectively.
- Metabolism : Metabolic pathways may involve phase I (oxidation) and phase II (conjugation) reactions.
- Excretion : Predominantly renal excretion is expected for small molecular weight compounds.
Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer activity. For instance:
- In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | HDAC inhibition | |
| PC3 (prostate cancer) | 15.0 | Thymidylate synthase inhibition | |
| MCF7 (breast cancer) | 10.0 | Apoptosis induction |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
